Acid-PEG13-NHS ester
Overview
Description
Acid-PEG13-NHS ester, also known as Acid-dPEG®13-NHS ester, is a unique heterobifunctional crosslinking reagent. It consists of a polyethylene glycol (PEG) spacer with a carboxylic acid group at one end and an N-hydroxysuccinimide (NHS) ester at the other. This compound is widely used in bioconjugation and surface modification applications due to its ability to react with primary amines to form stable amide bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid-PEG13-NHS ester involves the reaction of a PEG spacer with a carboxylic acid group and an NHS ester. The PEG spacer is typically synthesized through the polymerization of ethylene oxide. The carboxylic acid group is introduced through a reaction with a suitable carboxylating agent, while the NHS ester is formed by reacting the carboxylic acid-terminated PEG with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as precipitation, filtration, and chromatography to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Acid-PEG13-NHS ester primarily undergoes nucleophilic substitution reactions. The NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for conjugation with proteins, peptides, and other biomolecules .
Common Reagents and Conditions
The reaction of this compound with primary amines typically occurs in aqueous buffers at neutral to slightly basic pH (pH 7.0-8.0). Common reagents used in these reactions include phosphate-buffered saline (PBS) and Tris-buffered saline (TBS). The reaction can be carried out at room temperature or on ice, depending on the stability of the reactants .
Major Products Formed
The major product formed from the reaction of this compound with primary amines is a stable amide bond. This results in the conjugation of the PEG spacer to the target molecule, enhancing its solubility, stability, and biocompatibility .
Scientific Research Applications
Acid-PEG13-NHS ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Bioconjugation: Used to conjugate proteins, peptides, and other biomolecules to enhance their solubility, stability, and biocompatibility.
Drug Delivery: Employed in the development of drug delivery systems to improve the pharmacokinetics and biodistribution of therapeutic agents.
Surface Modification: Utilized to modify the surface properties of nanoparticles, polymers, and other materials to improve their performance in various applications.
Diagnostic Assays: Applied in the development of diagnostic assays and biosensors to improve their sensitivity and specificity.
Mechanism of Action
The mechanism of action of Acid-PEG13-NHS ester involves the formation of a stable amide bond between the NHS ester and a primary amine. The NHS ester is activated through spontaneous hydrolysis in the presence of water, which generates a reactive intermediate. This intermediate is then attacked by the nucleophilic primary amine, resulting in the formation of the amide bond . The PEG spacer provides precise spacing and distance control, enhancing the solubility, stability, and biocompatibility of the conjugated molecule .
Comparison with Similar Compounds
Acid-PEG13-NHS ester is unique due to its heterobifunctional nature, which allows for the conjugation of two different moieties. Similar compounds include:
Acid-PEG5-NHS ester: A shorter PEG spacer with similar reactivity and applications.
Acid-PEG25-NHS ester: A longer PEG spacer that provides greater spacing and distance control.
Bis-PEG13-NHS ester: Contains two NHS ester groups, allowing for the conjugation of two primary amines.
m-PEG13-NHS ester: A monofunctional PEG spacer with an NHS ester group.
These compounds share similar reactivity and applications but differ in the length of the PEG spacer and the number of functional groups, providing researchers with a range of options to suit their specific needs.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H61NO19/c36-31-1-2-32(37)35(31)54-34(40)4-6-42-8-10-44-12-14-46-16-18-48-20-22-50-24-26-52-28-30-53-29-27-51-25-23-49-21-19-47-17-15-45-13-11-43-9-7-41-5-3-33(38)39/h1-30H2,(H,38,39) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSDUGROMOGHLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H61NO19 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
787.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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